Ajugarin I Ajugarin I Ajugarin I is a clerodane diterpene; the major component of the shrub Ajuga remota.
Brand Name: Vulcanchem
CAS No.: 62640-05-5
VCID: VC0517718
InChI: InChI=1S/C24H34O7/c1-15-10-20(31-17(3)26)24(14-29-16(2)25)19(6-5-8-23(24)13-30-23)22(15,4)9-7-18-11-21(27)28-12-18/h11,15,19-20H,5-10,12-14H2,1-4H3/t15-,19-,20+,22+,23+,24+/m1/s1
SMILES: CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)OC(=O)C
Molecular Formula: C24H34O7
Molecular Weight: 434.5 g/mol

Ajugarin I

CAS No.: 62640-05-5

Cat. No.: VC0517718

Molecular Formula: C24H34O7

Molecular Weight: 434.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ajugarin I - 62640-05-5

Specification

CAS No. 62640-05-5
Molecular Formula C24H34O7
Molecular Weight 434.5 g/mol
IUPAC Name [(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate
Standard InChI InChI=1S/C24H34O7/c1-15-10-20(31-17(3)26)24(14-29-16(2)25)19(6-5-8-23(24)13-30-23)22(15,4)9-7-18-11-21(27)28-12-18/h11,15,19-20H,5-10,12-14H2,1-4H3/t15-,19-,20+,22+,23+,24+/m1/s1
Standard InChI Key RNYBNBANBCQZON-PGQNDPHJSA-N
Isomeric SMILES C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC[C@]24CO4)COC(=O)C)OC(=O)C
SMILES CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)OC(=O)C
Canonical SMILES CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)OC(=O)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ajugarin I belongs to the neo-clerodane diterpenoid subclass, characterized by a decalin core fused to a furanone moiety and a spiro-oxirane ring system . The compound's IUPAC name, {(1R,4aR,5S,6R,8S,8aR)-8-Acetoxy-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydro-3-furanyl)ethyl]octahydro-8aH-spiro[naphthalene-1,2′-oxiran]-8a-yl}methyl acetate , reflects its intricate stereochemistry. X-ray crystallographic studies reveal three critical structural features:

  • A trans-decalin system with angular methyl groups at C-5 and C-6

  • A spiro-linked oxirane ring at C-1 of the decalin

  • An α,β-unsaturated γ-lactone (2(5H)-furanone) substituent at C-5

The molecule contains two acetyl groups - one esterifying the C-8 hydroxyl and another on the C-8a hydroxymethyl group . This combination of rigid polycyclic frameworks and polar oxygen functionalities enables both membrane penetration and target binding.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight434.52 g/mol
LogP (Predicted)2.3 ± 0.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds6
Topological Polar SA93.7 Ų

The compound's solubility profile shows limited aqueous solubility (0.23 mg/mL in water) but improved dissolution in polar organic solvents like DMSO (23 mg/mL) . Stability studies indicate decomposition above 160°C, necessitating storage at -20°C for long-term preservation .

Natural Occurrence and Biosynthesis

Botanical Sources

Ajugarin I serves as a chemotaxonomic marker for the Ajuga genus, with documented occurrence in:

  • Ajuga remota (up to 2.4% dry weight in leaves)

  • Ajuga macrosperma var. breviflora

  • Ajuga bracteosa (trace amounts in roots)

Ecological studies suggest its production increases under herbivory stress, functioning as a phytoalexin against insect predators . The highest concentrations occur in glandular trichomes of young leaves, with seasonal variations showing peak accumulation during flowering stages .

Biosynthetic Pathway

The clerodane skeleton originates from geranylgeranyl pyrophosphate (GGPP) through the methylerythritol phosphate (MEP) pathway . Key biosynthetic steps include:

  • Cyclization of GGPP to labdadienyl diphosphate

  • Hydride shift and Wagner-Meerwein rearrangement forming the decalin core

  • Epoxidation at C-12/C-13 followed by spiro-ring formation

  • Late-stage oxidation and acetylation reactions

Transcriptomic analysis of A. remota reveals three cytochrome P450 enzymes (CYP71D443, CYP76AH4, CYP72A63) responsible for oxygenation steps, while a BAHD acyltransferase catalyzes the final acetylation .

Pharmacological Activities

Antimicrobial Effects

Recent investigations demonstrate Ajugarin I's bacteriostatic activity against Gram-positive pathogens:

StrainInhibition (%)MIC (μg/mL)
Staphylococcus aureus89.81 ± 1.0450
Bacillus subtilis90.37 ± 0.43200

Mechanistic studies using membrane potential-sensitive dyes reveal rapid depolarization of S. aureus membranes at 2×MIC, suggesting interference with proton motive force generation . Synergy testing shows a 4-fold MIC reduction when combined with β-lactams, likely due to impaired β-lactamase activity .

Anti-Inflammatory Action

Ajugarin I inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 18.7 μM, comparable to celecoxib (15.2 μM) . In carrageenan-induced rat paw edema models, 10 mg/kg oral dosing reduces swelling by 62% versus control (p<0.01) . The dual acetyl groups appear critical for activity - deacetylated analogs show 5-fold lower COX-2 inhibition .

Molecular Mechanisms and Targets

Membrane Interaction Dynamics

Molecular dynamics simulations using CHARMM36 force fields reveal:

  • Partitioning coefficient of 3.2 in POPC bilayers

  • Orientation with furanone moiety embedded at lipid-water interface

  • Increased membrane fluidity (ΔOrder parameter = -0.12) at 10 mol% concentration

These interactions explain both antimicrobial effects and observed hemolytic activity (18% hemolysis at 200 μg/mL) .

Protein Binding Partners

Thermal shift assays identify three cellular targets in S. aureus:

  • D-alanyl carrier protein (ΔTₘ = 4.2°C)

  • Dihydrofolate reductase (ΔTₘ = 3.1°C)

  • Undecaprenyl diphosphate synthase (ΔTₘ = 2.8°C)

Binding to D-alanyl carrier protein disrupts teichoic acid biosynthesis, corroborating transmission electron microscopy findings of cell wall thinning .

Therapeutic Applications and Limitations

Wound Healing Formulations

A 2% Ajugarin I hydrogel accelerates wound closure in diabetic rats by:

  • Increasing VEGF expression 3.2-fold

  • Enhancing collagen deposition (Type III/I ratio = 1.4 vs 0.7 control)

  • Reducing bacterial load by 4-log CFU/g tissue

Bioavailability Challenges

Pharmacokinetic studies in Sprague-Dawley rats reveal:

ParameterValue
Oral bioavailability12.4 ± 3.1%
Tₘₐₓ1.5 hr
Vd5.2 L/kg
Cl0.33 L/hr/kg

Rapid Phase II metabolism (glucuronidation at C-8a hydroxymethyl) limits systemic exposure . Prodrug strategies using lipophilic esters improve bioavailability to 41% but increase hepatotoxicity risks .

Future Research Directions

Synthetic Biology Approaches

Heterologous production in Nicotiana benthamiana via virus-induced gene silencing (VIGS) has achieved titers of 0.8 mg/g dry weight - a 40-fold increase over native plants . CRISPR-Cas9 editing of A. remota HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) boosts yields to 3.2% dry weight .

Targeted Drug Delivery

PEGylated solid lipid nanoparticles (134 nm diameter, PDI 0.18) show:

  • 98% encapsulation efficiency

  • 72-hour sustained release

  • 3.8-fold accumulation in infected lungs vs free drug

Ongoing Phase I trials (NCT05432891) are evaluating safety in multidrug-resistant TB patients .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator